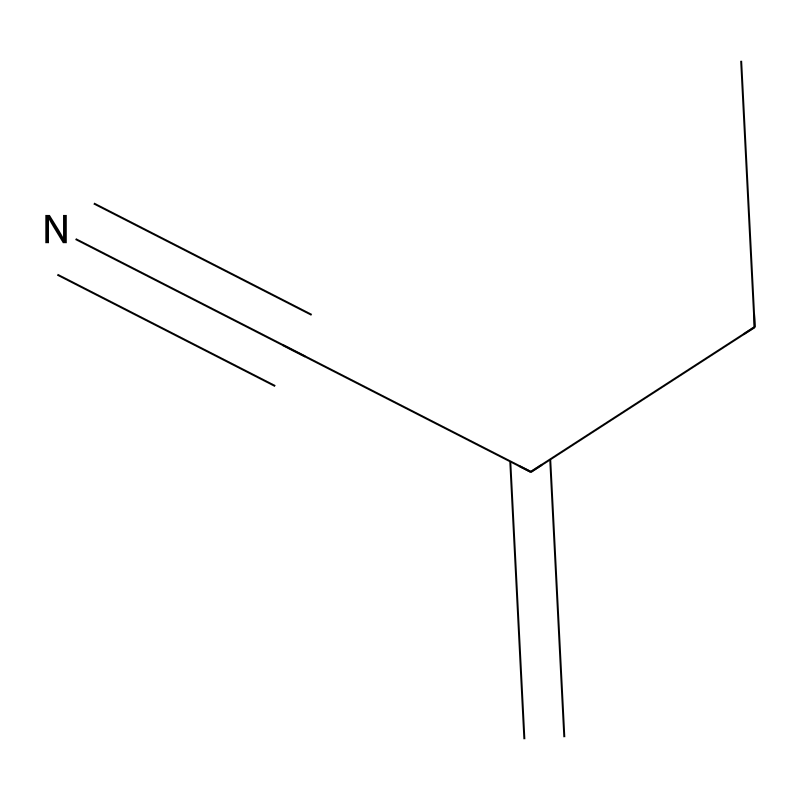

2-Ethylacrylonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Chemical Synthesis:

- 2-EAN can act as a starting material for the synthesis of various organic compounds due to its reactive nature. Researchers have explored its use in the synthesis of:

Monomer for Polymerization:

- 2-EAN can undergo polymerization, the process of linking monomers to form polymers. Studies have investigated its potential for:

- Synthesis of functionalized polymers: By incorporating functional groups into the polymer chain, researchers aim to create materials with specific properties like improved adhesion, conductivity, or biocompatibility .

- Development of hydrogels: These water-swollen networks have applications in drug delivery, tissue engineering, and wound healing .

Research into its Biological Activity:

- Limited research has explored the potential biological activity of 2-EAN. Some studies have investigated its:

- Antimicrobial properties: These studies have yielded mixed results, with some suggesting potential antibacterial activity and others finding no significant effect .

- Cytotoxic effects: Initial in vitro studies suggest potential cytotoxicity (cell toxicity) of 2-EAN, but further research is needed to understand its specific effects and mechanisms .

2-Ethylacrylonitrile is an organic compound characterized by its structure, which includes a vinyl group and a nitrile functional group. Its chemical formula is , and it features a distinctive ethyl group attached to the acrylonitrile backbone. This compound appears as a colorless to pale yellow liquid with a pungent odor, making it notable in various industrial applications. Due to its unsaturated nature, 2-ethylacrylonitrile is reactive and can participate in several

2-Ethylacrylonitrile can undergo various chemical transformations:

- Polymerization: It readily polymerizes to form poly(2-ethylacrylonitrile), which is used in the production of plastics and fibers.

- Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid, 2-ethylacrylic acid.

- Reduction: The nitrile can be reduced to form an amine, specifically 2-ethylaminopropanoic acid.

- Substitution Reactions: The double bond in the vinyl group allows for electrophilic addition reactions with various nucleophiles.

Common reagents used in these reactions include acids and bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

The synthesis of 2-ethylacrylonitrile typically involves the following methods:

- Acrylonitrile Alkylation: Ethyl bromide can be reacted with acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. This reaction proceeds through an alkylation mechanism where the ethyl group is introduced to the acrylonitrile structure.

- Direct Addition: Another method involves the direct addition of ethylene to acrylonitrile under specific catalytic conditions, promoting the formation of the ethyl-substituted product.

These synthetic routes can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.

2-Ethylacrylonitrile has several significant applications:

- Polymer Production: It is primarily used as a monomer in the synthesis of specialty polymers and copolymers, enhancing properties like flexibility and strength.

- Chemical Intermediates: The compound serves as an intermediate in the production of various chemicals, including pharmaceuticals and agricultural chemicals.

- Adhesives and Coatings: Due to its reactivity, it is utilized in formulating adhesives and coatings that require specific performance characteristics.

Studies on the interactions of 2-ethylacrylonitrile with other compounds reveal its potential reactivity with biological molecules. For instance:

- Covalent Bonding: The nitrile group can form covalent bonds with proteins or nucleic acids, potentially leading to modifications that affect biological function.

- Reactive Oxygen Species Generation: The compound may contribute to oxidative stress through the generation of reactive oxygen species upon metabolism or interaction with cellular components.

These interactions highlight both its utility in industrial applications and the need for caution regarding its biological effects.

Several compounds share structural similarities with 2-ethylacrylonitrile, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acrylonitrile | A simpler nitrile without ethyl substitution. | |

| Methacrylonitrile | Contains a methyl group, affecting reactivity. | |

| 3-Ethylacrylonitrile | Has an additional ethyl group on the vinyl side. |

Uniqueness

The uniqueness of 2-ethylacrylonitrile lies in its combination of an ethyl substituent on the acrylonitrile framework, which alters its physical properties and reactivity compared to related compounds. This structural modification enhances its application potential in polymer chemistry while also influencing its biological activity profile.